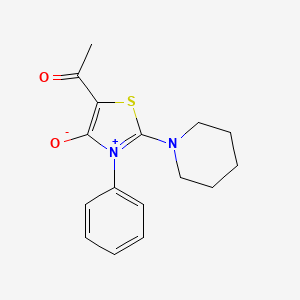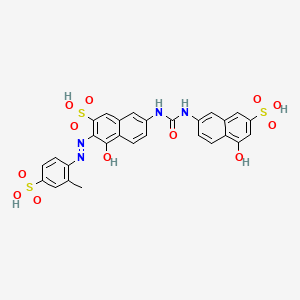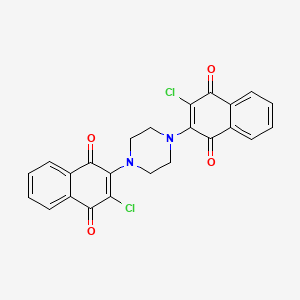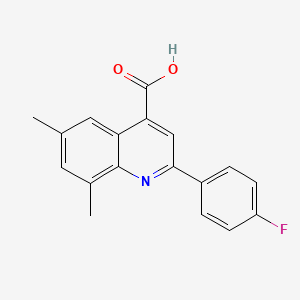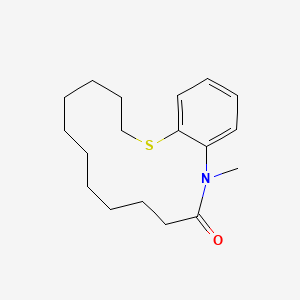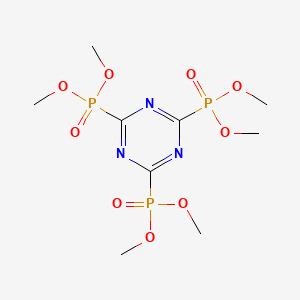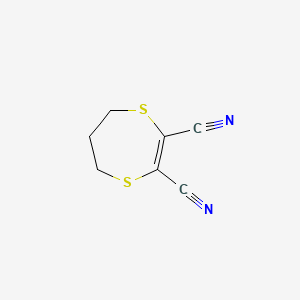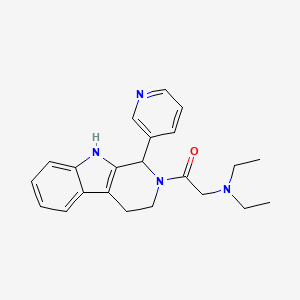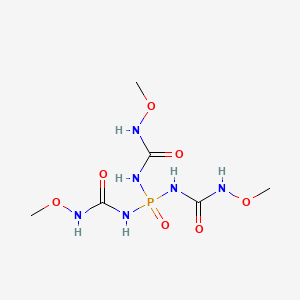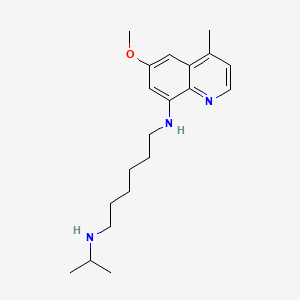
(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine: is a complex organic compound with the molecular formula C20H31N3O. It has a molecular weight of 329.480 Da and a monoisotopic mass of 329.246704 Da . This compound is characterized by its quinoline core structure, which is substituted with methoxy, methyl, and aminohexyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups at specific positions. The final step involves the attachment of the aminohexyl chain through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters and efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
化学反応の分析
Types of Reactions
(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aminohexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinacrine: Another antimalarial drug with structural similarities to the compound .
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
68219-17-0 |
|---|---|
分子式 |
C20H31N3O |
分子量 |
329.5 g/mol |
IUPAC名 |
N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylhexane-1,6-diamine |
InChI |
InChI=1S/C20H31N3O/c1-15(2)21-10-7-5-6-8-11-22-19-14-17(24-4)13-18-16(3)9-12-23-20(18)19/h9,12-15,21-22H,5-8,10-11H2,1-4H3 |
InChIキー |
JEWZCJJIDWIFSG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=C(C2=NC=C1)NCCCCCCNC(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


